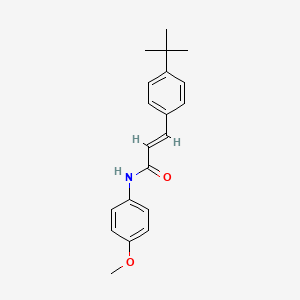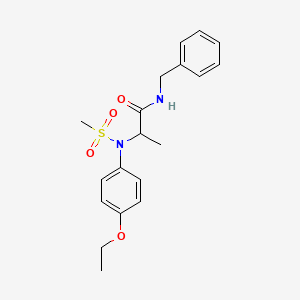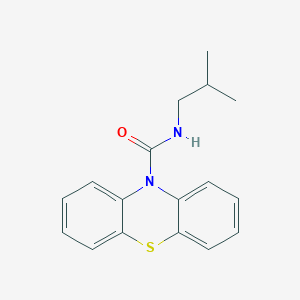![molecular formula C22H30N4OS B11616451 4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11616451.png)
4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:
Formation of the core tetracyclic structure: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of functional groups: The amine, ether, and thia groups are introduced through nucleophilic substitution reactions, using reagents such as alkyl halides, alcohols, and thiols.
Final modifications: The compound is purified and any remaining functional groups are adjusted to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk synthesis of intermediates: Large quantities of intermediate compounds are synthesized and stored.
Automated reaction systems: Industrial reactors and automated systems are used to carry out the cyclization and functional group introduction steps efficiently.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The thia group can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides, alcohols, and thiols are typical reagents used in substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Secondary and tertiary amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar tetracyclic structures or functional groups, such as this compound analogs.
Properties
Molecular Formula |
C22H30N4OS |
|---|---|
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4,4-dimethyl-N-pentyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C22H30N4OS/c1-5-7-8-10-23-20-19-18(24-13-25-20)17-14-11-22(3,4)27-12-15(14)16(9-6-2)26-21(17)28-19/h13H,5-12H2,1-4H3,(H,23,24,25) |
InChI Key |
PTPQPWZFDLQMPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B11616380.png)

![1-[3-(4-tert-butylphenyl)-1-hydroxy-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11616391.png)
![ethyl 6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616392.png)
![4-(dibenzo[b,d]thiophen-3-yl)-2-(2-fluorophenyl)-5-phenyl-1H-imidazole](/img/structure/B11616396.png)



![2-Ethyl-3-methyl-1-[(3-methylbutyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616412.png)
![2-[2-(2,4-Dichlorophenoxy)propanamido]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B11616420.png)
![Benzyl 7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11616423.png)
![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11616426.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616428.png)
